N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine
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Overview
Description
N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a sulfonyl group attached to a 3,4-dimethylphenyl ring, which is further linked to the phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine typically involves the reaction of phenylalanine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
Phenylalanine+3,4-dimethylbenzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dichlorophenyl)sulfonyl]phenylalanine
- N-[(4-methylphenyl)sulfonyl]phenylalanine
- N-[(3,4-dimethoxyphenyl)sulfonyl]phenylalanine
Uniqueness
N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
381687-96-3 |
---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-15(10-13(12)2)23(21,22)18-16(17(19)20)11-14-6-4-3-5-7-14/h3-10,16,18H,11H2,1-2H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
JSHQMHPOQIOUQR-INIZCTEOSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C |
solubility |
soluble |
Origin of Product |
United States |
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